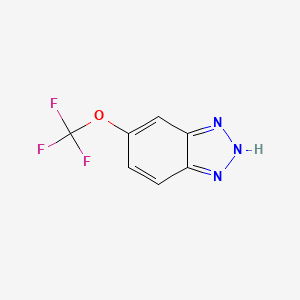

1H-Benzotriazole, 5-(trifluoromethoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Benzotriazole, 5-(trifluoromethoxy)- is a heterocyclic compound characterized by a benzene ring fused with a triazole ring and a trifluoromethoxy group attached at the 5-position. This compound is known for its unique chemical properties and diverse applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

The synthesis of 1H-Benzotriazole, 5-(trifluoromethoxy)- typically involves the reaction of benzotriazole with trifluoromethoxy-containing reagents under specific conditions. One common method includes the condensation of benzotriazole with a trifluoromethoxy-substituted aldehyde or ketone in the presence of a catalyst such as sulfuric acid . Industrial production methods often utilize large-scale batch reactions with optimized conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1H-Benzotriazole, 5-(trifluoromethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include sulfuric acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1H-Benzotriazole, 5-(trifluoromethoxy)- has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1H-Benzotriazole, 5-(trifluoromethoxy)- involves its interaction with molecular targets through its triazole ring and trifluoromethoxy group. These interactions can disrupt cellular processes in microbes, leading to their death. In corrosion inhibition, the compound forms a stable coordination complex on metal surfaces, preventing oxidation and degradation .

Comparación Con Compuestos Similares

1H-Benzotriazole, 5-(trifluoromethoxy)- can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole: Lacks the trifluoromethoxy group, making it less effective in certain applications.

5-Methyl-1H-Benzotriazole: Contains a methyl group instead of trifluoromethoxy, leading to different chemical properties and applications.

Tolyltriazole: Another derivative with a tolyl group, used primarily as a corrosion inhibitor.

The presence of the trifluoromethoxy group in 1H-Benzotriazole, 5-(trifluoromethoxy)- enhances its chemical stability and reactivity, making it unique among its counterparts .

Actividad Biológica

1H-Benzotriazole, 5-(trifluoromethoxy)- is a compound belonging to the benzotriazole class, which has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Overview of Benzotriazoles

Benzotriazoles are a class of heterocyclic compounds known for their versatile biological behavior, including antimicrobial, antiparasitic, and anticancer properties. The presence of various substituents on the benzotriazole ring significantly influences their biological activity, making them subjects of extensive research in medicinal chemistry .

Antimicrobial Activity

1H-Benzotriazole, 5-(trifluoromethoxy)- has demonstrated significant antimicrobial properties. Studies have shown that benzotriazole derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, compounds with trifluoromethyl substituents have been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 1H-Benzotriazole, 5-(CF3O)- | Antibacterial | 12.5-25 | |

| 1H-Benzotriazole derivatives | Antifungal | Variable | |

| N-benzenesulfonylbenzotriazole | Anti-trypanosomal | Effective |

Antiparasitic Activity

Research indicates that certain benzotriazole derivatives possess significant antiparasitic activity. For instance, N-benzenesulfonylbenzotriazole has shown a dose-dependent inhibitory effect on Trypanosoma cruzi, reducing epimastigote forms by approximately 64% at a concentration of 50 μg/mL . This highlights the potential of these compounds in treating parasitic infections.

Antiviral Activity

Benzotriazoles have also been investigated for their antiviral properties. Specifically, derivatives of 1H-benzotriazole have been tested against various flaviviruses, including hepatitis C virus (HCV). The most active derivatives exhibited IC50 values around 6.5 μM against the helicase activity of HCV, indicating promising antiviral potential .

The biological activity of benzotriazoles is often attributed to their ability to interact with specific enzymes and biological pathways:

- Antibacterial Mechanism : Benzotriazoles can inhibit the cytochrome P450 enzyme CYP51, crucial for ergosterol biosynthesis in fungi and some bacteria. This inhibition disrupts cell membrane integrity and function .

- Antiparasitic Mechanism : Compounds such as N-benzenesulfonylbenzotriazole affect the growth of Trypanosoma cruzi by inducing apoptosis in the parasite through mitochondrial dysfunction .

Case Studies

Several studies illustrate the effectiveness of benzotriazoles in various biological contexts:

- Study on MRSA : A series of benzotriazole derivatives were tested against MRSA strains, showing promising results comparable to standard antibiotics like nitrofurantoin .

- Antiviral Efficacy : In vitro studies demonstrated that benzotriazole derivatives could inhibit HCV helicase activity, suggesting their potential as antiviral agents .

Propiedades

IUPAC Name |

5-(trifluoromethoxy)-2H-benzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O/c8-7(9,10)14-4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOEDPZYGOCAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.